(2S)-2-Isoquinolin-6-ylpropan-1-amine
Description
(2S)-2-Isoquinolin-6-ylpropan-1-amine is a chiral amine derivative featuring an isoquinoline moiety substituted at the 6-position of the aromatic ring.
Properties
IUPAC Name |
(2S)-2-isoquinolin-6-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(7-13)10-2-3-12-8-14-5-4-11(12)6-10/h2-6,8-9H,7,13H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYWIPHORFQBFQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=C(C=C1)C=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Isoquinolin-6-ylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline and a suitable chiral precursor for the propan-1-amine moiety.
Formation of Intermediate: The isoquinoline is subjected to a series of reactions, including alkylation and reduction, to form an intermediate compound.
Chiral Resolution: The intermediate is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Final Product: The desired (2S)-enantiomer is isolated and purified to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Isoquinolin-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like acyl chlorides, isocyanates, and alkyl halides are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinoline derivatives, and various substituted amine derivatives.
Scientific Research Applications
(2S)-2-Isoquinolin-6-ylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in the development of new therapeutic agents for neurological and psychiatric disorders.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2S)-2-Isoquinolin-6-ylpropan-1-amine exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Chloroethyl)-N-(isopropyl)propan-1-amine
- Molecular Formula : C₈H₁₈ClN
- CAS RN : 68937-41-7
- Key Features: Contains a chloroethyl group and isopropyl substituent.
- The chloroethyl group may confer alkylating properties, similar to nitrogen mustards .
Tris(2-chloroethyl)amine (HN3)
- Molecular Formula : C₆H₁₂Cl₃N
- CAS RN : 555-77-1
- Key Features :
- A nitrogen mustard with three chloroethyl groups.
- Classified under Schedule 1A06, highlighting its use as a chemical warfare agent.
- Comparison: The absence of an aromatic system in HN3 contrasts with the isoquinoline core of (2S)-2-Isoquinolin-6-ylpropan-1-amine, which may enhance DNA intercalation or enzyme inhibition. HN3’s alkylating activity is non-selective, whereas the chiral center in the target compound could enable enantiomer-specific biological effects .
1-(6-Fluoro-1H-indol-3-yl)propan-2-amine
- Key Features :
- Features a fluorinated indole ring, a common scaffold in serotonin receptor ligands.
- Comparison: The indole moiety shares aromaticity with isoquinoline but differs in electronic properties due to fluorine substitution. Both compounds may interact with monoamine transporters, but the isoquinoline group could offer distinct binding affinities .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Chirality: The (2S) configuration in this compound may enhance enantioselective interactions, unlike non-chiral analogs like HN3 .
- Aromatic Systems: Isoquinoline’s planar structure could facilitate π-π stacking in biological targets, contrasting with the non-aromatic alkylating agents .
- Substituent Effects: Chloroethyl groups (in HN3) confer reactivity but lack the specificity of isoquinoline’s heterocyclic system.
Limitations and Contradictions
- Discrepancies in scheduling (e.g., 1A06 vs. 2B04) highlight divergent regulatory classifications for similar compounds .
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